1-Benzyl-5-chloro-1H-imidazole

Purity specification Quality control Research procurement

Researchers face reactivity orthogonality challenges when selectively functionalizing haloimidazoles without protecting groups. This chloro derivative enables sequential cross-couplings while leaving aryl bromides intact. - **Key advantage**: Participates in Suzuki/Heck/Sonogashira under conditions that retain more reactive halides - **Process-ready**: Converts to 4-carbaldehyde (75-85% yield) for sartan API synthesis - **Logistics**: ≥98% purity, ambient storage, compatible with automated platforms - **Physical differentiation**: Lower logD & molar volume vs. 5-bromo analog for fine-tuning solubility

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11905366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-chloro-1H-imidazole
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2Cl
InChIInChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyGTOZPVIWOMPMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-chloro-1H-imidazole – Procurement-Ready Building Block


1‑Benzyl‑5‑chloro‑1H‑imidazole (CAS 153749‑28‑1) is a heterocyclic building block belonging to the 1,5‑disubstituted imidazole family. It features a benzyl group at N1 and a chlorine atom at C5, which confers specific reactivity in palladium‑catalysed cross‑coupling reactions and nucleophilic aromatic substitution. The compound is supplied by multiple vendors at purities ≥95 % [REFS‑1], with some lots reaching ≥98 % [REFS‑2], making it immediately suitable for parallel synthesis and medicinal chemistry programmes.

Chloro handle for orthogonal Suzuki, Heck, and Sonogashira couplings
Suitable for late-stage diversification in multistep synthesis
Research-grade purity from multiple vendors supports reproducible array chemistry

Why the 5-Chloro Derivative Outperforms the 5-Bromo Analog


Although 1‑benzyl‑5‑bromo‑1H‑imidazole shares the same core scaffold, the substitution of chlorine by bromine introduces substantial differences in physicochemical properties, reactivity in cross‑coupling, and storage requirements. A comprehensive review of haloimidazole chemistry demonstrates that chloro‑ and bromo‑substituted imidazoles exhibit distinct thermal stability and reaction activation energies [REFS‑1]. Consequently, the chloro derivative is preferred when milder nucleophilic displacement or selective late‑stage functionalisation is required, while the bromo analog may lead to unwanted side reactions under identical conditions.

Target (5‑Cl) Milder oxidative addition; less dehalogenation risk in sequential couplings
Substitute (5‑Br) Faster oxidative addition may produce dehalogenation by‑products under identical conditions
Target (5‑Cl) Ambient storage; no inert gas required
Substitute (5‑Br) Requires 2–8 °C under inert gas; adds cold‑chain and handling burden
Target (5‑Cl) Higher certified purity available from select suppliers
Substitute (5‑Br) Standard research‑grade purity may require additional purification steps

Head-to-Head Comparison Against the 5-Bromo Analog


Superior Vendor-Certified Purity

1‑Benzyl‑5‑chloro‑1H‑imidazole is routinely available at ≥98 % purity [REFS‑1], whereas the most widely listed purity for the corresponding 5‑bromo analog (1‑benzyl‑5‑bromo‑1H‑imidazole) is 95 % from major catalogue vendors [REFS‑2]. This 3‑percentage‑point difference can reduce purification burden and improve reproducibility in array synthesis.

Purity Advantage
Vendor specification
≥98 % (Cl) vs 95 % (Br); Δ 3 pp
May reduce purification burden in array synthesis
Data to verify; vendor‑reported specifications
Purity specification Quality control Research procurement

Lower Boiling Point and Density

Predicted physicochemical properties (Advanced Chemistry Development) indicate that 1‑benzyl‑5‑chloro‑1H‑imidazole has a boiling point of 345 ± 17 °C and a density of 1.19 ± 0.1 g cm⁻³ [REFS‑1], while the 5‑bromo analog exhibits a higher boiling point (366 ± 17 °C) and higher density (1.44 ± 0.1 g cm⁻³) [REFS‑2]. The ~21 °C lower boiling point and lower density simplify solvent exchange and rotary evaporation during downstream processing.

BP & Density
Predicted (ACD/Labs)
Δ BP ≈ –21 °C; Δ density ≈ –0.25 g cm⁻³
May simplify solvent removal and phase separation
Confirm experimentally; predicted values
Physicochemical properties Formulation Purification

Milder Cross-Coupling Reactivity

A review of haloimidazole reactivity notes that 5‑chloroimidazoles require higher activation energy for oxidative addition than the corresponding 5‑bromo derivatives, a property exploited to achieve orthogonally selective Suzuki–Miyaura couplings [REFS‑1]. In a related study, 5‑chloro‑1‑methyl‑4‑nitroimidazole underwent Suzuki coupling with arylboronic acids in good yields, whereas the 5‑bromo analog reacted under the same conditions but led to minor dehalogenation by‑products (class‑level inference) [REFS‑2]. This differential reactivity enables the chloro compound to serve as a latent handle in multistep syntheses.

Coupling Reactivity
Class‑level inference
Cl: >70 % yield, less dehalogenation; Br: faster, dehalogenation by‑products (class data)
Enables orthogonal late‑stage diversification
Verify for exact compound; model‑substrate data
Suzuki coupling Selectivity C–C bond formation

Validated Intermediate for Antihypertensive Agents

A patent describes a process for producing 2‑substituted‑5‑chloroimidazole‑4‑carbaldehydes, where the benzyl‑substituted variant (R = benzyl) is explicitly claimed as a valuable intermediate for angiotensin II receptor antagonists used in treating hypertension [REFS‑1]. The patent reports that the conversion of 1‑benzyl‑5‑chloro‑1H‑imidazole to the corresponding 4‑carbaldehyde proceeds with yields of 75‑85 %, a transformation that is not reported for the 5‑bromo analog under the same conditions.

Intermediate Utility
Patent demonstration
Conversion to 4‑carbaldehyde in 75–85 % yield (patent example)
Supports sartan‑class drug intermediate research
Benzyl variant reported; scope review advised
Pharmaceutical intermediate Antihypertensive Patent

Simplified Ambient Storage

The 5‑bromo analog requires storage under inert gas at 2‑8 °C [REFS‑1], whereas 1‑benzyl‑5‑chloro‑1H‑imidazole is commonly shipped and stored at ambient temperature without special atmospheric protection [REFS‑2][REFS‑3]. This difference reduces the cold‑chain burden and simplifies inventory management for high‑throughput synthesis laboratories.

Storage Conditions
Vendor data
Cl: ambient, no inert gas; Br: 2–8 °C under inert gas
Reduces cold‑chain complexity
Confirm with supplier for long‑term storage
Stability Storage Logistics

Strategic Applications and Advantages


Late-Stage Diversification via Selective Coupling

The 5‑chloro substituent participates in Suzuki, Heck, and Sonogashira couplings under conditions that leave more reactive halides (such as aryl bromides) intact. This orthogonality allows chemists to install the imidazole core early in a synthetic sequence and selectively elaborate the 5‑position at a later stage, as supported by class‑level reactivity trends [REFS‑1].

Synthesis of Sartan-Class Drug Intermediates

Patented processes demonstrate that 1‑benzyl‑5‑chloro‑1H‑imidazole can be converted to the 4‑carbaldehyde in 75‑85 % yield, a key step in the manufacture of sartan‑class antihypertensive agents [REFS‑2]. This established route provides a regulatory‑friendly starting point for process chemistry groups.

Benchtop-Stable Building Block for Array Chemistry

With ≥98 % purity and no requirement for cold‑chain storage, 1‑benzyl‑5‑chloro‑1H‑imidazole is compatible with automated liquid‑handling platforms and long‑term compound libraries [REFS‑3][REFS‑4]. Its stability at ambient temperature reduces the logistical complexity of maintaining a large inventory of building blocks.

Physicochemical Property Optimization

Compared to the 5‑bromo analog, the chloro derivative offers lower lipophilicity and a smaller molar volume (predicted density 1.19 vs. 1.44 g cm⁻³) [REFS‑5][REFS‑6]. These differences can be exploited to fine‑tune log D and solubility without altering the pharmacophore pattern.

Application
Selection Property
Validation Focus
Late‑stage C–C bond formation
Orthogonal coupling reactivity
Selectivity in presence of more reactive halides
Sartan‑class drug intermediate research
Reported conversion efficiency to 4‑carbaldehyde
Scalability and process reproducibility
Array synthesis and library production
Ambient storage stability
Compatibility with automated liquid handling
Lead optimization programs
Lower lipophilicity and molar volume vs Br analog
Log D and solubility tuning
Quote Request

Request a Quote for 1-Benzyl-5-chloro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.